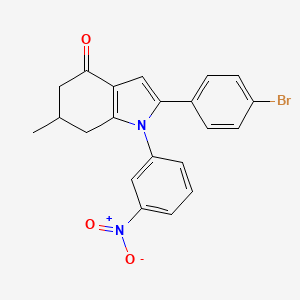![molecular formula C15H17NO3S B3010538 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide CAS No. 2380033-45-2](/img/structure/B3010538.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide, also known as FTI-277, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It belongs to the class of farnesyltransferase inhibitors and has been found to exhibit promising anticancer properties.
作用機序
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide works by inhibiting farnesyltransferase, which is responsible for the addition of a farnesyl group to proteins involved in cell signaling pathways. This modification is crucial for the proper functioning of these proteins, and inhibition of farnesyltransferase prevents this modification, leading to the disruption of cell signaling pathways. This ultimately results in the suppression of tumor growth and proliferation.
Biochemical and physiological effects:
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to exhibit potent antitumor activity in preclinical studies. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth and proliferation. Additionally, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is its potent antitumor activity, making it a promising candidate for further research. However, one of the limitations of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is its potential toxicity, which may limit its use in clinical settings. Additionally, further research is needed to determine the optimal dosage and administration regimen for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide.
将来の方向性
There are several future directions for research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide. One area of research is the development of more potent and selective farnesyltransferase inhibitors. Additionally, further research is needed to determine the optimal dosage and administration regimen for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide. Another area of research is the investigation of the potential applications of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide in combination therapy with other anticancer agents. Finally, further research is needed to determine the potential toxicity of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide and its suitability for use in clinical settings.
In conclusion, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is a promising compound with potential applications in cancer research. Its potent antitumor activity and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further research. However, further research is needed to determine its optimal dosage and administration regimen, as well as its potential toxicity.
合成法
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide can be synthesized using a multistep process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with oxalyl chloride and subsequent reaction with 2-aminoethanol. The final product is obtained by reacting the intermediate compound with N-methylmorpholine and 4-dimethylaminopyridine.
科学的研究の応用
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been extensively studied for its potential applications in cancer research. Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways. Inhibition of farnesyltransferase has been shown to disrupt these pathways, leading to the suppression of tumor growth and proliferation. N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for further research.
特性
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-1-4-18-5-2-11)16-8-14-7-13(10-20-14)12-3-6-19-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZATTHEOJSRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)
![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)
![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
